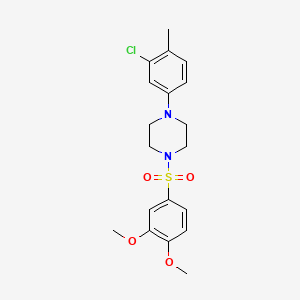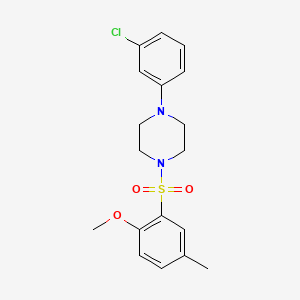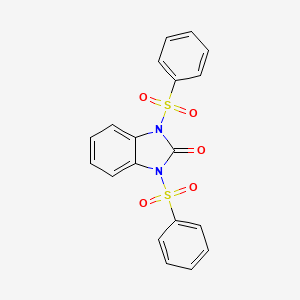![molecular formula C22H20N4O3S B3503190 methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate](/img/structure/B3503190.png)
methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Vue d'ensemble
Description
Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazolone Core: The pyrazolone ring can be synthesized by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling of Benzothiazole and Pyrazolone: The benzothiazole and pyrazolone intermediates are then coupled under basic conditions to form the desired compound.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzylamino group.
Reduction: Reduced forms of the pyrazolone ring.
Substitution: Substituted derivatives at the benzylamino or ester groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or therapeutic agents.
Mécanisme D'action
The mechanism of action of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyrazolone rings may interact with active sites, while the benzylamino group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(amino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
- Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(methylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Uniqueness
The presence of the benzylamino group in methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate distinguishes it from similar compounds. This group can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Propriétés
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14(23-13-15-8-4-3-5-9-15)20-17(12-19(27)29-2)25-26(21(20)28)22-24-16-10-6-7-11-18(16)30-22/h3-11,25H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHWCCVXJPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3503110.png)
![2,3,4-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503118.png)

![2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B3503137.png)
![4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3503141.png)

![3-[5-(Thiophen-2-YL)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B3503166.png)
![3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}methyl)-3,4-dihydroisoquinoline](/img/structure/B3503177.png)
![N-[4-(cyanomethyl)phenyl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3503179.png)

![4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B3503198.png)
![4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE](/img/structure/B3503204.png)
![ethyl 5,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3503207.png)
![N-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]PHENYL}ACETAMIDE](/img/structure/B3503210.png)
